![molecular formula C21H21N3O3S3 B2820035 N-(3-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 942000-34-2](/img/structure/B2820035.png)
N-(3-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(3-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S3 and its molecular weight is 459.6. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships in Adenosine Receptors
This compound, as part of thiazole and thiadiazole derivatives, has been explored for its selective antagonism towards human adenosine A3 receptors. Such compounds, including methoxyphenyl derivatives, show significant binding affinity and selectivity, making them potential candidates for targeting adenosine receptors involved in various physiological processes. The study by Jung et al. (2004) on the structure-activity relationships of these derivatives highlights their potential in therapeutic applications by modulating adenosine receptor activity (Jung et al., 2004).
Optoelectronic Properties of Thiazole-Based Compounds
Research by Camurlu and Guven (2015) on thiazole-based polythiophenes, which may include derivatives similar in structure to the compound , sheds light on the optoelectronic properties of these materials. Their findings on the synthesis, characterization, and application of these compounds in electronic devices underline the versatility of thiazole derivatives in materials science, suggesting potential areas of application for the specified compound (Camurlu & Guven, 2015).
Antimicrobial Activities of Thiazole Derivatives
Saravanan et al. (2010) synthesized novel thiazoles by incorporating pyrazole moiety, aiming to enhance antimicrobial activities. Although the specific compound mentioned is not directly referenced, this research highlights the broader context of thiazole derivatives being investigated for their potential to combat bacterial and fungal infections. This underscores the interest in thiazole compounds, including the one specified, for their antimicrobial properties (Saravanan et al., 2010).
properties
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S3/c1-27-17-7-3-5-14(9-17)23-20(26)13-30-21-24-16(12-29-21)11-19(25)22-15-6-4-8-18(10-15)28-2/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHPQHLKNGRARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide |
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